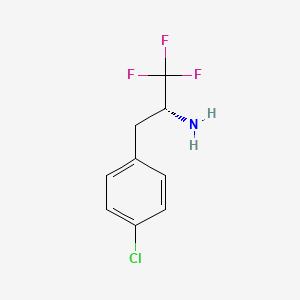
4-Isopropyl-3-(trimethylstannyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-3-(trimethylstannyl)pyridine is a chemical compound with the molecular formula C11H19NSn. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trimethylstannyl group makes it a valuable intermediate in organic synthesis, particularly in the field of organometallic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-(trimethylstannyl)pyridine typically involves the stannylation of 4-isopropylpyridine. One common method is the reaction of 4-isopropylpyridine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopropyl-3-(trimethylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and organolithium compounds.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Various substituted pyridines.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Piperidine derivatives.
Aplicaciones Científicas De Investigación
4-Isopropyl-3-(trimethylstannyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and organometallic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-3-(trimethylstannyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the steric effects of the isopropyl group .
Comparación Con Compuestos Similares
4-(Trimethylstannyl)pyridine: Similar in structure but lacks the isopropyl group.
2-(Trimethylstannyl)pyridine: The stannyl group is positioned differently on the pyridine ring.
4-Isopropylpyridine: Lacks the trimethylstannyl group.
Uniqueness: 4-Isopropyl-3-(trimethylstannyl)pyridine is unique due to the combination of the isopropyl and trimethylstannyl groups, which confer distinct reactivity and steric properties. This makes it a versatile intermediate in organic synthesis, particularly in the formation of complex organometallic compounds .
Propiedades
Fórmula molecular |
C11H19NSn |
|---|---|
Peso molecular |
283.98 g/mol |
Nombre IUPAC |
trimethyl-(4-propan-2-ylpyridin-3-yl)stannane |
InChI |
InChI=1S/C8H10N.3CH3.Sn/c1-7(2)8-3-5-9-6-4-8;;;;/h3,5-7H,1-2H3;3*1H3; |
Clave InChI |
UMTCDSPDPJHIPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=NC=C1)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)








